4-chloro-N-(4-hydrazinyl-6-methyl-2-pyrimidinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(4-hydrazinyl-6-methyl-2-pyrimidinyl)benzenesulfonamide is a sulfonamide.
Scientific Research Applications
Carbonic Anhydrase Inhibition
4-chloro-N-(4-hydrazinyl-6-methyl-2-pyrimidinyl)benzenesulfonamide derivatives have been studied for their inhibitory effects on human carbonic anhydrase I and II isoenzymes. These derivatives show potent inhibition, suggesting potential applications in therapeutic areas where carbonic anhydrase activity is a factor (Gul et al., 2016).
Crystal Structure Analysis
The crystal structures of various isomers of compounds related to this compound have been described, providing insights into their molecular configurations and potential interactions. This information can be crucial for understanding the compound's chemical properties and behavior (Purandara et al., 2021).
Antimicrobial and Enzyme Inhibition
Research has shown that derivatives of this compound exhibit antimicrobial activity against various bacterial and fungal strains. Additionally, these compounds have been evaluated for their potential as enzyme inhibitors, showing significant inhibition against enzymes like AChE and BChE (Kausar et al., 2019).
Anticancer Activity
Some derivatives have been synthesized as potential anticancer agents. For example, novel benzenesulfonamide derivatives have shown remarkable activity against human tumor cell lines, suggesting their potential use in cancer therapy (Sławiński et al., 2012).
Corrosion Inhibition
Interestingly, a derivative of this compound has been studied as a corrosion inhibitor for mild steel in acidic environments. This suggests potential industrial applications in protecting metals from corrosion (Mostfa et al., 2020).
Molecular Design for Therapeutic Applications
Further research has focused on designing molecules based on the benzenesulfonamide structure for targeted therapeutic applications, such as inhibitors of specific receptors or enzymes, and apoptosis inducers in cancer cells (Ghorab et al., 2017).
Properties
Molecular Formula |
C11H12ClN5O2S |
---|---|
Molecular Weight |
313.76 g/mol |
IUPAC Name |
4-chloro-N-(4-hydrazinyl-6-methylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H12ClN5O2S/c1-7-6-10(16-13)15-11(14-7)17-20(18,19)9-4-2-8(12)3-5-9/h2-6H,13H2,1H3,(H2,14,15,16,17) |
InChI Key |
BZLBBDGMWGUXOS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Cl)NN |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Cl)NN |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.